N-(But-3-yn-2-yl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-2-yl)methanesulfonamide typically involves the reaction of 3-butyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(But-3-yn-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(But-3-yn-2-yl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(But-3-yn-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(But-3-yn-2-yl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
111903-20-9 |
---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
N-but-3-yn-2-ylmethanesulfonamide |
InChI |
InChI=1S/C5H9NO2S/c1-4-5(2)6-9(3,7)8/h1,5-6H,2-3H3 |
InChI Key |
FHZVASPNPXYGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NS(=O)(=O)C |
Origin of Product |
United States |
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